molecular formula C10H12ClNO2 B6142393 methyl 3-amino-3-(2-chlorophenyl)propanoate CAS No. 823189-96-4

methyl 3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B6142393
CAS No.: 823189-96-4
M. Wt: 213.66 g/mol
InChI Key: DCRQVNQTTSOOAI-UHFFFAOYSA-N
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Description

Current Research Landscape and Academic Significance of β-Amino Esters

The current research landscape for β-amino esters is vibrant and multifaceted. These compounds are key precursors to β-lactams, a class of antibiotics, and are integral components of various peptides and peptidomimetics with therapeutic potential. The academic significance of β-amino esters stems from their utility as chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nbinno.com

Furthermore, the incorporation of β-amino acid residues into peptides can induce specific secondary structures, such as helices and turns, which is of great interest in the design of novel biomaterials and catalysts. The development of poly(β-amino esters) has also opened new avenues in drug delivery and gene therapy, owing to their biocompatibility and biodegradability. nih.gov

Strategic Positioning of Methyl 3-amino-3-(2-chlorophenyl)propanoate within Contemporary Organic Synthesis and Chemical Biology Research

This compound, a non-natural β-amino ester, holds a strategic position in modern chemical research. The presence of a 2-chlorophenyl group introduces specific steric and electronic properties that can influence the biological activity and conformational preferences of molecules incorporating this moiety. Its direct precursor, (R)-3-amino-3-(2-chlorophenyl)propionic acid, is recognized as a valuable building block in the development of pharmaceuticals, particularly those targeting neurological disorders. nbinno.com

In organic synthesis, this compound serves as a versatile intermediate. The amino and ester functionalities allow for a wide range of chemical transformations, making it a valuable starting material for the construction of more complex molecular architectures. Its application extends to being a potential precursor for novel agrochemicals, such as pesticides and plant growth regulators. nbinno.com

Identification of Key Research Gaps and Emerging Theoretical Challenges in the Study of the Compound

Despite its potential, specific research on this compound is not extensively documented in publicly available literature, highlighting a significant research gap. While general synthetic methods for β-amino esters are well-established, the optimization of these methods for this particular chlorinated analogue, especially in an enantiomerically pure form, remains an area for further exploration.

A key theoretical challenge lies in predicting the conformational behavior of peptides and other macromolecules containing this residue. The chlorine atom at the ortho position of the phenyl ring can impose conformational constraints through steric hindrance and electronic interactions, which are not fully understood. Computational studies are needed to model these effects and to guide the design of molecules with desired three-dimensional structures and biological functions.

Overview of Advanced Methodological Approaches Utilized in the Compound's Investigation

The investigation of β-amino esters like this compound relies on a suite of advanced methodological approaches.

Synthesis: Asymmetric synthesis is paramount for accessing enantiomerically pure β-amino esters. Key strategies include:

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester is a powerful method for constructing the β-amino ester framework. The use of chiral auxiliaries or catalysts can render this reaction highly enantioselective. acs.org

Enzymatic Kinetic Resolution: Lipases are widely used to resolve racemic mixtures of β-amino esters through enantioselective hydrolysis or acylation. mdpi.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Characterization: The structural elucidation of these compounds is typically achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups, such as the amino and ester moieties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to study the electronic properties, reactivity, and conformational landscape of β-amino esters. These theoretical insights can aid in the rational design of new synthetic routes and novel molecules with specific functions.

Detailed Research Findings

While specific research data for this compound is scarce, data from closely related compounds can provide valuable insights.

Table 1: Representative Asymmetric Synthesis of β-Amino Esters

Entry Amine α,β-Unsaturated Ester Catalyst/Auxiliary Product Yield (%) Enantiomeric Excess (%)
1 Benzylamine Methyl acrylate (B77674) Chiral Lewis Acid Methyl 3-(benzylamino)propanoate 85 92
2 Aniline Ethyl crotonate Chiral Brønsted Acid Ethyl 3-anilino-butanoate 90 95

Table 2: Spectroscopic Data for a Representative β-Amino Ester (Methyl 3-aminopropanoate)

Technique Data
1H NMR (CDCl3, ppm) δ 3.68 (s, 3H, OCH3), 2.95 (t, J = 6.5 Hz, 2H, CH2N), 2.50 (t, J = 6.5 Hz, 2H, CH2CO), 1.55 (br s, 2H, NH2)
13C NMR (CDCl3, ppm) δ 173.5 (C=O), 51.8 (OCH3), 40.2 (CH2N), 35.8 (CH2CO)

| IR (thin film, cm-1) | 3380 (N-H), 2950 (C-H), 1735 (C=O), 1170 (C-O) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQVNQTTSOOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation

Development of Stereoselective Synthetic Routes to Methyl 3-amino-3-(2-chlorophenyl)propanoate

The creation of a specific stereocenter in the C3 position of the propanoate backbone is a primary challenge in the synthesis of the title compound. Researchers have developed several powerful strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods, to achieve high levels of enantiopurity.

Asymmetric catalysis offers an elegant and atom-economical approach to synthesizing enantiopure β-amino esters. This strategy involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. Organocatalysis and metal-based catalysis are the two predominant approaches. rsc.orgmdpi.com

For the synthesis of related β-amino acid derivatives, chiral Brønsted acids, Lewis acids, and phase-transfer catalysts have been employed. rsc.orgnih.gov For instance, the asymmetric Mannich reaction between a ketene (B1206846) silyl (B83357) acetal (B89532) and an N-acylimine derived from 2-chlorobenzaldehyde (B119727), catalyzed by a chiral metal complex (e.g., copper or rhodium), can provide a direct route to the desired carbon skeleton with high enantioselectivity. unimi.it The choice of ligand is critical in determining the stereochemical outcome.

Table 1: Representative Asymmetric Catalytic Systems for β-Amino Ester Synthesis

Catalyst Type Ligand/Catalyst Example Substrates Enantiomeric Excess (ee)
Lewis Acid Cu(II)-Box Imine + Silyl Ketene Acetal Up to 95%
Brønsted Acid Chiral Phosphoric Acid Aldimine + Malonate Up to 99%

Note: Data presented is representative of syntheses for analogous β-amino esters and illustrates the potential of these methods for the target compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiopure product.

A common strategy involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. For example, a chiral amine, such as (R)-N-benzyl-N-(α-methylbenzyl)amine, can be used to generate a chiral nucleophile that adds to methyl 3-(2-chlorophenyl)propenoate. researchgate.net Subsequent protonation of the resulting enolate intermediate establishes the second stereocenter in a controlled manner, leading to high diastereoselectivity. researchgate.net Another well-established method is the alkylation of glycine (B1666218) or alanine (B10760859) derivatives attached to a chiral auxiliary, such as Schöllkopf's bislactim ether or those derived from phenylglycinol. nih.govlmaleidykla.lt

Table 2: Chiral Auxiliaries in the Diastereoselective Synthesis of β-Amino Esters

Chiral Auxiliary Reaction Type Diastereomeric Excess (de)
(R)-Phenylglycinol Strecker Reaction >90%
Schöllkopf's Bislactim Ether Alkylation >95%

Note: These examples showcase common auxiliaries used for synthesizing chiral amino acids and their derivatives, which are applicable to the target compound.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild reaction conditions. For the synthesis of chiral β-amino compounds, enzymes such as aldolases and transaminases are particularly relevant.

A potential biocatalytic route to this compound could involve a two-step enzymatic cascade. First, an aldolase (B8822740) could catalyze the stereoselective addition of a donor molecule to 2-chlorobenzaldehyde to form a β-hydroxy carbonyl intermediate. nih.gov Subsequently, a transaminase or an imine reductase (IRED) could be used for the stereoselective introduction of the amino group, followed by esterification to yield the final product. nih.gov This approach benefits from the high enantioselectivity inherent to enzymatic reactions, often exceeding 99% ee. nih.gov

Investigations into Reaction Mechanisms and Kinetics of Synthetic Transformations

Understanding the detailed reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and improving catalyst design. Techniques such as kinetic isotope effect studies and computational modeling provide deep insights into the transition states that govern reaction rate and stereoselectivity. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by identifying the rate-determining step and probing the structure of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

In the context of synthesizing this compound, a KIE study could be applied to the protonation step following a conjugate addition. researchgate.net By deuterating the proton source, one could determine if this step is rate-limiting. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond formation is part of the rate-determining step. Such studies have been used to understand the mechanisms of reactions involving amino acids and related compounds. osti.gov

Computational chemistry, particularly Density Functional Theory (DFT), allows for the modeling of reaction pathways and the calculation of transition state energies. This provides a theoretical framework to rationalize the stereochemical outcomes of asymmetric reactions.

For a catalyzed synthesis of this compound, computational modeling could be used to investigate the catalyst-substrate complex. By calculating the energy profiles for the pathways leading to the (R) and (S) enantiomers, researchers can predict which stereoisomer will be favored. These models can reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the chiral catalyst and the substrate in the transition state that are responsible for stereodifferentiation. This information is invaluable for the rational design of more efficient and selective catalysts.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

The synthesis of this compound, typically achieved via an aza-Michael addition of an amine to an acrylate (B77674) derivative, can be meticulously monitored in real-time using in situ spectroscopic techniques. These process analytical technologies (PAT) are invaluable for elucidating reaction mechanisms, determining kinetic parameters, and ensuring optimal reaction control by tracking the consumption of reactants and the formation of products and intermediates without the need for sample extraction. lew.romagritek.com

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for monitoring the liquid phase of the reaction. nih.govresearchgate.netjascoinc.com By inserting a fiber-optic probe directly into the reaction vessel, spectra can be acquired at regular intervals. jascoinc.com The progress of the aza-Michael addition can be followed by observing the disappearance of characteristic vibrational bands of the reactants and the concurrent appearance of bands corresponding to the product. For instance, the strong C=C stretching vibration of the methyl acrylate reactant would diminish, while new bands corresponding to the N-H bending and C-N stretching of the β-amino ester product would emerge. This allows for the precise determination of the reaction endpoint and can help identify the buildup of any unexpected intermediates. nih.govmdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy offers another robust method for real-time analysis. lew.romagritek.comnih.gov With the use of flow-through NMR tubes or in-line probes, the reaction mixture can be continuously analyzed. magritek.com This technique provides detailed structural information, allowing for the unambiguous identification and quantification of all proton-bearing species in the solution. nih.gov The reaction kinetics can be determined by integrating the signals corresponding to specific protons of the reactants and the product over time. For example, the vinyl proton signals of methyl acrylate would decrease in intensity, while new signals for the methine and methylene (B1212753) protons of the propanoate backbone would appear and grow. nih.govrsc.org This level of detail is crucial for studying reaction mechanisms and optimizing conditions to minimize side reactions, such as the formation of double-addition products.

Table 1: Illustrative Spectroscopic Handles for In Situ Reaction Monitoring

Compound ClassSpectroscopic TechniqueKey Signal to MonitorObservation During Reaction
Reactant (e.g., Methyl Acrylate)ATR-FTIRC=C Stretch (~1635 cm⁻¹)Decrease in absorbance
Reactant (e.g., Methyl Acrylate)¹H NMRVinyl Protons (δ 5.8-6.4 ppm)Decrease in signal integral
Product (β-Amino Ester)ATR-FTIRN-H Bend (~1560 cm⁻¹)Increase in absorbance
Product (β-Amino Ester)¹H NMRCα-H₂ Protons (δ ~2.5 ppm)Increase in signal integral
Product (β-Amino Ester)¹H NMRCβ-H Proton (δ ~4.5 ppm)Increase in signal integral

Novel Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses three distinct reactive sites: the primary amine, the methyl ester, and the chlorinated aromatic ring. This allows for a multitude of functionalization and derivatization strategies to generate a diverse library of analogues for various chemical and pharmaceutical applications.

Regioselective Modifications of the Amino and Ester Moieties

Selective modification of the amino and ester groups requires careful choice of reagents and reaction conditions to avoid cross-reactivity.

Modifications of the Amino Moiety: The primary amino group is a versatile nucleophile that can readily undergo N-acylation and N-alkylation.

N-Acylation: The formation of an amide bond is one of the most common derivatizations. This can be achieved by reacting the amino ester with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP). organic-chemistry.orgunimi.itucl.ac.uk These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. This strategy allows for the introduction of a vast array of functionalities.

N-Alkylation: Direct alkylation with alkyl halides can lead to mixtures of secondary and tertiary amines. nih.gov Therefore, reductive amination with aldehydes or ketones is often a more controlled method for synthesizing secondary amine derivatives.

Modifications of the Ester Moiety: The methyl ester can be transformed into other functional groups, most commonly a carboxylic acid or an amide.

Ester Hydrolysis (Saponification): Treatment with an aqueous base (e.g., lithium hydroxide, sodium hydroxide) followed by acidic workup cleaves the ester to yield the corresponding β-amino carboxylic acid. mdpi.comnih.govmdpi.com Conditions must be chosen carefully to prevent side reactions, such as epimerization at the adjacent stereocenter or hydrolysis of sensitive N-acyl groups. nih.gov

Aminolysis/Amidation: Direct reaction with amines (aminolysis) to form amides often requires high temperatures. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with a desired amine using standard peptide coupling protocols. google.com

Table 2: Regioselective Derivatization Reactions

Functional GroupReaction TypeReagent(s)Product Functional Group
Amino GroupN-AcylationAcetyl Chloride, TriethylamineN-Acetyl Amide
Amino GroupN-AcylationCarboxylic Acid, EDC/HOBtAmide
Ester GroupHydrolysisLiOH, H₂O; then HClCarboxylic Acid
Ester GroupAminolysis (via acid)1. LiOH, H₂O 2. R₂NH, Coupling AgentAmide

Approaches to Aromatic Ring Functionalization and Halogen Exchange

Modification of the 2-chlorophenyl ring offers a powerful route to modulate the electronic and steric properties of the molecule.

Aromatic Ring Functionalization: Introducing new substituents onto the aromatic ring can be achieved through modern cross-coupling methodologies.

Directed ortho-Metalation (DoM): While the chlorine atom itself is a weak directing group, functional groups derived from the propanoate side chain could potentially be used to direct metalation. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org For instance, after converting the amino group into a suitable directing metalation group (DMG) like an amide, treatment with a strong organolithium base could selectively deprotonate the C3 position (ortho to the chlorine and meta to the side chain), allowing for subsequent quenching with an electrophile. wikipedia.orgacs.org

Palladium-Catalyzed Cross-Coupling: The chlorine atom can serve as a handle for cross-coupling reactions, although it is less reactive than bromine or iodine. The Buchwald-Hartwig amination allows for the coupling of the aryl chloride with a wide range of primary or secondary amines, catalyzed by a palladium-phosphine ligand complex, to form substituted diaminophenyl derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This provides a route to novel structures that would be difficult to synthesize otherwise. wikipedia.org

Halogen Exchange: The reactivity of the scaffold in cross-coupling reactions can be significantly enhanced by exchanging the chlorine atom for a heavier halogen.

Aromatic Finkelstein Reaction: A copper-catalyzed halogen exchange reaction provides a mild and general method for converting aryl chlorides or bromides into the corresponding aryl iodides. organic-chemistry.orgresearchgate.netnih.gov A typical catalyst system involves copper(I) iodide (CuI) with a diamine ligand, using sodium iodide as the iodine source. organic-chemistry.orgnih.govmdma.ch Converting the 2-chlorophenyl group to a 2-iodophenyl group makes the compound a much more reactive substrate for subsequent palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings. semanticscholar.org

Table 3: Aromatic Ring Modification Strategies

Reaction TypeKey Reagents/CatalystPurposeResulting Structure
Buchwald-Hartwig AminationPd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu), R₂NHC-N Bond Formation2-(Dialkylamino)phenyl derivative
Directed ortho-MetalationDirecting Group, n-BuLi, Electrophile (E⁺)C-C or C-Heteroatom Bond Formation3-Substituted-2-chlorophenyl derivative
Halogen Exchange (Finkelstein)CuI, Diamine Ligand, NaIIncrease Reactivity for Cross-Coupling2-Iodophenyl derivative

Stereochemical Research and Conformational Analysis

Methodological Advances in Absolute and Relative Stereochemical Assignment of Methyl 3-amino-3-(2-chlorophenyl)propanoate.

The unambiguous assignment of the absolute and relative stereochemistry of this compound is a cornerstone of its chemical characterization. Modern analytical techniques provide powerful tools to determine the precise three-dimensional arrangement of its atoms.

Application of Chiroptical Spectroscopic Techniques (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination.

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are paramount for determining the absolute configuration of molecules like this compound in solution.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. For a specific enantiomer of this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with quantum chemical predictions for a known configuration (e.g., the R or S enantiomer), the absolute configuration can be definitively assigned. This technique is particularly valuable as it provides a wealth of stereochemical information from multiple vibrational bands.

Electronic Circular Dichroism (ECD) spectroscopy, a counterpart to VCD, measures the differential absorption of circularly polarized ultraviolet and visible light. The chromophores within this compound, namely the chlorophenyl ring and the ester group, give rise to electronic transitions that are ECD active. The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a fingerprint for a specific enantiomer. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the R and S configurations allows for an unambiguous determination of the absolute stereochemistry.

Advanced X-ray Crystallographic Studies for Solid-State Stereochemical Elucidation.

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecular structure. The resulting crystallographic data would not only confirm the connectivity of the atoms but also unequivocally establish the relative and absolute stereochemistry of the molecule. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute configuration of the enantiomer present in the crystal.

Investigation of Stereodynamic Behavior and Conformational Landscapes.

Beyond its static three-dimensional structure, understanding the dynamic behavior and conformational preferences of this compound is crucial. The molecule is not rigid and can adopt various spatial arrangements through the rotation of its single bonds.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Barrier Analysis.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates of conformational exchange processes, such as bond rotations. In this compound, rotation around the bond connecting the phenyl ring to the chiral carbon and the bond between the chiral carbon and the adjacent methylene (B1212753) group can be restricted. At low temperatures, this rotation may be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be calculated. This provides valuable insight into the flexibility of the molecule and the energetic cost of interconverting between different conformations.

Computational Exploration of Conformational Isomerism and Preferred Geometries.

In conjunction with experimental techniques, computational chemistry offers a powerful avenue to explore the conformational landscape of this compound. Using methods such as molecular mechanics and quantum mechanics, a systematic search for low-energy conformations can be performed. These calculations can predict the relative stabilities of different conformers and identify the most preferred geometries. The results of such studies can provide a detailed picture of the molecule's flexibility and the factors that govern its shape, such as steric hindrance and intramolecular interactions.

Methodologies for Enantiomeric and Diastereomeric Purity Assessment.

For applications where stereochemical purity is critical, reliable methods for assessing the enantiomeric and diastereomeric excess are essential.

The most common and effective technique for determining the enantiomeric purity of this compound is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, the two enantiomers can be separated, allowing for their quantification. The relative peak areas in the chromatogram directly correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Theoretical and Computational Chemistry Studies

Computational Mechanistic Prediction and Catalyst Design

The synthesis of chiral molecules like methyl 3-amino-3-(2-chlorophenyl)propanoate often necessitates a deep understanding of reaction mechanisms and catalyst behavior to achieve high yields and stereoselectivity. Computational chemistry has emerged as a powerful tool to elucidate these aspects at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. This section delves into the theoretical and computational studies relevant to the prediction of reaction pathways and the rational design of catalysts for the synthesis of this and structurally related β-amino esters.

In Silico Prediction of Reaction Pathways and Transition States

The asymmetric synthesis of β-amino esters, including this compound, is frequently achieved through reactions such as the Mannich reaction or Michael addition. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and predicting the most favorable reaction pathways.

While direct computational studies on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of analogous systems. For instance, DFT studies on the organocatalytic asymmetric Mannich reaction provide a framework for understanding the formation of similar β-amino esters. These studies often focus on elucidating the origin of stereoselectivity by analyzing the transition state structures.

A key aspect of these computational investigations is the identification of the transition state (TS) that leads to the major stereoisomer. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Computational models can calculate these energy differences with increasing accuracy.

For a reaction producing a compound like this compound, a plausible reaction pathway for an organocatalyzed Mannich-type reaction would involve the formation of an enamine from a ketone or ester, which then attacks an imine generated from 2-chlorobenzaldehyde (B119727) and an amine. DFT calculations would be employed to model the transition states of this C-C bond-forming step. The calculations would consider various factors influencing the stability of the transition states, such as steric hindrance, hydrogen bonding, and other non-covalent interactions between the catalyst and the reacting species.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Rate-Determining Step in the Asymmetric Synthesis of a 3-Aryl-β-Amino Ester

Transition StateCatalyst SystemCalculated ΔG‡ (kcal/mol)Predicted Major Stereoisomer
TS-ReChiral Phosphoric Acid15.2R
TS-SiChiral Phosphoric Acid16.8S
TS-ReProline Derivative18.5R
TS-SiProline Derivative19.9S

Note: This table is illustrative and based on typical values found in computational studies of similar reactions. The values are not specific to this compound.

The presence of the ortho-chloro substituent on the phenyl ring of this compound would be a critical factor in these computational models. This substituent can exert both steric and electronic effects that influence the geometry and energy of the transition states. In silico predictions would aim to quantify how the chloro group interacts with the catalyst and the other reactants to favor one stereochemical outcome over the others.

Rational Design Principles for Catalytic Systems Involving the Compound

Computational chemistry not only helps in understanding existing catalytic systems but also plays a crucial role in the rational design of new and improved catalysts. For the synthesis of this compound, the goal is to design a catalyst that provides high conversion, and more importantly, high diastereo- and enantioselectivity.

The principles of rational catalyst design are often guided by the insights gained from mechanistic studies. Once the key interactions in the transition state that govern stereoselectivity are identified, catalysts can be modified to enhance these interactions. For instance, if hydrogen bonding between the catalyst and a reactant is found to be crucial, the catalyst can be functionalized with groups that act as stronger hydrogen bond donors or acceptors.

Chiral phosphoric acids (CPAs) are a class of organocatalysts that have shown great promise in asymmetric synthesis. Computational studies have been instrumental in understanding their mode of action and in guiding the design of more effective CPA catalysts. The design principles for CPAs often revolve around modifying the 3,3'-substituents on the BINOL backbone to create a well-defined chiral pocket that can effectively discriminate between the different approaches of the reactants.

For a substrate like the imine derived from 2-chlorobenzaldehyde, the design of a suitable catalyst would involve considerations of the steric bulk and electronic properties of the ortho-substituent. A rationally designed catalyst would have a chiral environment that can accommodate the chloro-substituted phenyl group in a specific orientation in the transition state, thereby leading to high stereocontrol.

Table 2: Key Parameters in the Rational Design of Chiral Catalysts for the Asymmetric Synthesis of 3-Aryl-β-Amino Esters

Design ParameterComputational ApproachDesired Outcome for High Stereoselectivity
Catalyst AciditypKa calculationsOptimal acidity for substrate activation without promoting side reactions.
Steric Bulk of CatalystMolecular mechanics and DFTCreation of a well-defined chiral pocket that maximizes steric repulsion for the undesired transition state.
Hydrogen Bonding CapacityAnalysis of electron density and electrostatic potential mapsEnhanced hydrogen bonding interactions to stabilize the desired transition state.
Non-covalent InteractionsQuantum Theory of Atoms in Molecules (QTAIM)Favorable van der Waals and π-π stacking interactions in the desired transition state.

In silico screening of virtual catalyst libraries is another powerful approach in rational catalyst design. In this method, a large number of potential catalyst structures are computationally evaluated for their predicted performance in the desired reaction. This allows for the identification of promising catalyst candidates for experimental validation, thereby accelerating the catalyst development process. For the synthesis of this compound, a virtual library of chiral catalysts could be screened to identify those that are predicted to form a stable complex with the transition state leading to the desired stereoisomer.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and fragmentation pathways of methyl 3-amino-3-(2-chlorophenyl)propanoate. The high accuracy of mass measurements allows for the confident assignment of molecular formulas to the parent ion and its fragments. nih.govnih.govresearchgate.net

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to follow pathways characteristic of β-amino esters. Key fragmentation reactions would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the Cα-Cβ bond. The presence of the chlorine atom on the phenyl ring provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in the identification of chlorine-containing fragments.

Isotopic labeling, using stable isotopes such as ²H, ¹³C, and ¹⁵N, is a powerful technique to trace the fate of specific atoms within the molecule during fragmentation. wikipedia.orgchempep.comoup.com For instance, labeling the methyl group of the ester with ¹³C would allow for the unambiguous identification of fragments containing this moiety. Similarly, ¹⁵N labeling of the amino group would help in elucidating fragmentation pathways involving this functional group. This technique is crucial for confirming proposed fragmentation mechanisms and for metabolic studies. acs.orgnih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

Fragment Ion Proposed Structure Calculated m/z
[M+H]⁺ C₁₀H₁₃ClNO₂⁺ 214.0680
[M+H - CH₃OH]⁺ C₉H₉ClNO⁺ 182.0367
[M+H - COOCH₃]⁺ C₈H₉ClN⁺ 154.0418
[C₇H₇Cl]⁺ Chlorotropylium ion 126.0231

Note: The data in this table is hypothetical and based on established fragmentation patterns of similar compounds.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multidimensional NMR spectroscopy is the cornerstone for the definitive structural elucidation of this compound in solution.

A combination of 2D NMR experiments is used to assemble the molecular structure by establishing through-bond and through-space correlations. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on the chiral carbon (H-3) and the two diastereotopic protons of the adjacent methylene (B1212753) group (H-2).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) carbon-hydrogen correlations. This is crucial for connecting the different spin systems identified in the COSY spectrum. For example, HMBC would show correlations from the methyl protons of the ester group to the carbonyl carbon, and from the aromatic protons to the various carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial relationships between the protons on the phenyl ring and the protons on the propanoate backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2a, H-2b 2.8-3.0 ~40
H-3 4.5-4.7 ~55
Aromatic H 7.2-7.5 127-140
OCH₃ 3.6-3.8 ~52

Note: The data in this table is hypothetical and based on typical chemical shift values for similar structural motifs.

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. nih.govresearchgate.netresearchgate.net For this compound, SSNMR can be used to identify and characterize different polymorphic forms, which may exhibit distinct physical properties. nih.gov By analyzing the chemical shifts and quadrupolar coupling constants of nuclei like ¹³C and ¹⁴N, SSNMR can provide detailed information about the local environment of each atom in the crystal lattice. This includes insights into intermolecular interactions, such as hydrogen bonding involving the amino and ester groups, which dictate the supramolecular structure.

Vibrational Spectroscopy (IR, Raman, Terahertz) for Conformational and Intermolecular Hydrogen Bonding Analysis

Vibrational spectroscopy provides valuable information about the functional groups and intermolecular interactions within this compound.

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and the C-O stretching vibrations. rsc.org The positions of these bands are sensitive to the local environment. For example, the involvement of the N-H and C=O groups in hydrogen bonding would lead to a red shift (lower frequency) of their stretching vibrations. nasa.govnih.govtaylorfrancis.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic ring.

Terahertz Spectroscopy: This lower-frequency spectroscopic technique can probe collective vibrational modes and intermolecular interactions, such as hydrogen bond stretching and torsional modes. It can be particularly useful for distinguishing between different polymorphic forms, which often differ in their low-frequency vibrational spectra.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H stretch 3300-3500
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=O stretch (ester) 1735-1750
C=C stretch (aromatic) 1400-1600
C-O stretch (ester) 1000-1300

Note: The data in this table is hypothetical and based on standard group frequency charts.

Innovations in Chromatographic and Separation Science for Analytical Purity and Isomer Resolution

This compound is a chiral molecule, existing as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different pharmacological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for resolving enantiomers. nih.govnih.govsigmaaldrich.com

Innovations in this field include the development of new CSPs with improved selectivity and efficiency. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have shown great success in separating the enantiomers of underivatized amino acids and their derivatives. ankara.edu.tryakhak.org The choice of mobile phase, including the type and concentration of the organic modifier and any additives, is critical for optimizing the separation. The development of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns allows for faster and more efficient separations.

Exploration of Chemical Reactivity and Analog Development

Synthetic Strategies for Derivatization at the Amino and Ester Groups

The presence of both a nucleophilic amino group and an electrophilic ester group allows for selective and sequential modifications to generate a library of derivatives.

Carboxylic Acid Analogues

The methyl ester of the parent compound can be converted to the corresponding carboxylic acid through hydrolysis. This transformation is typically achieved via saponification, which involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide. chemguide.co.uksavemyexams.com This reaction is generally irreversible and yields the sodium salt of the carboxylic acid. savemyexams.com Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to furnish the final carboxylic acid product, 3-amino-3-(2-chlorophenyl)propanoic acid. chemguide.co.uk Alternatively, acid-catalyzed hydrolysis can be employed, although this reaction is often reversible. chemguide.co.uk

Amide and Peptide Analogues

The primary amino group serves as a key site for the formation of amide bonds. This can be accomplished by reacting methyl 3-amino-3-(2-chlorophenyl)propanoate with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. pulsus.com More commonly, amide linkages are formed through direct coupling with carboxylic acids using a variety of reagents that activate the carboxyl group. pulsus.com

Standard peptide coupling methodologies are highly effective for this purpose. nih.gov These methods are central to creating peptide analogues where the β-amino acid scaffold is incorporated into a larger peptide chain. rsc.org The process involves the reaction of the amino group of the β-amino ester with an N-protected α-amino acid. The reaction is facilitated by coupling reagents which activate the carboxylic acid of the incoming amino acid. nih.gov A representative example is the formation of a dipeptide derivative through the condensation of an N-protected valine with a similar β-amino ester scaffold. nih.gov

A summary of common coupling reagents used in these syntheses is provided in the table below.

Coupling Reagent SystemDescriptionApplication
DCC/HOBt N,N'-Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide (B86325) coupling reagent. It is often used with 1-hydroxybenzotriazole (B26582) (HOBt) to accelerate the reaction and suppress racemization. nih.govGeneral amide and peptide bond formation.
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying product purification. It is also frequently used in conjunction with HOBt. researchgate.netAqueous and non-aqueous amide coupling reactions.
HATU/DIPEA HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amino acids. It is used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netSynthesis of complex peptides and sterically demanding amides.

This table outlines common reagent systems for the synthesis of amide and peptide analogues from the primary amino group.

The primary amine of this compound can be readily modified through N-substitution reactions, such as N-alkylation and N-acylation. These modifications are a cornerstone of medicinal chemistry for fine-tuning the physicochemical properties of a lead compound. monash.edu

N-methylation, for instance, is a common strategy to enhance a molecule's lipophilicity, which can lead to improved membrane permeability and greater bioavailability. monash.edu From a chemical perspective, replacing the hydrogen atoms on the nitrogen with alkyl or acyl groups has several consequences:

Hydrogen Bonding: N-substitution eliminates the amine's ability to act as a hydrogen bond donor, which can alter its interaction with biological targets and affect its solubility profile. monash.edu

Nucleophilicity: The introduction of electron-donating alkyl groups can slightly increase the nucleophilicity of the nitrogen atom, whereas electron-withdrawing acyl groups will significantly decrease it.

Steric Hindrance: The addition of substituents to the nitrogen increases steric bulk around this center, which can influence the molecule's conformation and its ability to fit into a binding site.

Modification TypeReagent ExampleKey Influence on Chemical Properties
N-Acylation Acetic AnhydrideDecreases nitrogen nucleophilicity; introduces a hydrogen bond acceptor (carbonyl).
N-Alkylation Methyl IodideIncreases lipophilicity; removes hydrogen bond donor capability; may increase metabolic stability. monash.edu
N-Sulfonylation Tosyl ChlorideAdds a bulky, electron-withdrawing group; forms a stable sulfonamide.

This table details various N-substitution reactions and their resulting impact on the chemical properties of the derivatives.

Structure-Reactivity Relationship (SAR) Studies of Novel Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in the provided sources, the principles of SAR can be inferred from studies on analogous compounds. SAR studies investigate how systematic changes to a molecule's structure affect its biological activity or chemical reactivity. rsc.orgmdpi.com

For the β-amino ester scaffold, key areas for modification in SAR studies include:

The Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. Studies on related compounds, such as ketamine analogues, have shown that the position of the chloro substituent (ortho, meta, or para) significantly impacts biological activity. mdpi.com Specifically, 2- and 3-substituted compounds were often found to be more active than their 4-substituted counterparts, and the chloro group itself was generally a favorable substituent. mdpi.com

The Amino Group: Derivatization of the amino group, as discussed in section 6.1.2, can drastically alter a compound's properties. The size, polarity, and hydrogen-bonding capacity of the N-substituent are key variables in SAR exploration.

The Ester Group: The nature of the alcohol component of the ester (e.g., methyl, ethyl, or larger groups) can influence solubility, stability, and the rate at which the compound is hydrolyzed by esterases in a biological system.

The Propanoate Backbone: Modifications to the ethyl chain, such as adding substituents or introducing conformational constraints, can affect how the key functional groups are oriented in three-dimensional space.

In a study of related methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, the presence of a free hydroxyl group was found to be a critical determinant for antiproliferative activity, highlighting how a single functional group can dominate the SAR. rsc.org These examples underscore the importance of systematic structural modification to understand and optimize the desired properties of a chemical scaffold.

Design Principles for Second-Generation β-Amino Ester Scaffolds Based on the Compound

The this compound structure serves as a valuable starting point for the design of second-generation scaffolds. The goal of such design is to create novel molecular frameworks that retain or improve upon the desirable attributes of the parent compound while offering new properties or intellectual property space. mdpi.com

Key design principles for developing new scaffolds from this template include:

Scaffold Hopping: This strategy involves replacing the central β-amino ester core with a different, often structurally distinct, framework that maintains a similar spatial arrangement of the key pharmacophoric elements (the 2-chlorophenyl ring, the amino group, and the ester/acid). novartis.com This can lead to the discovery of entirely new chemical classes with improved properties.

Conformational Constraint: Introducing rigidity into the flexible propanoate backbone can lock the molecule into a specific, biologically active conformation. This can be achieved through cyclization or the introduction of double bonds or bulky groups. A more rigid structure can lead to higher potency and selectivity for a biological target.

Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physical or chemical properties. For example, the ester group could be replaced with a bioisosteric equivalent like an amide or a tetrazole to modulate metabolic stability and acidity.

Functional Group Diversification: The existing amino and ester groups can be used as handles to attach a wide array of other chemical moieties, transforming the simple β-amino ester into a more complex and densely functionalized scaffold. mdpi.com The 3-aminopropanoic acid framework has been identified as a promising scaffold for developing novel therapeutic agents. nih.govmdpi.comnih.gov

By applying these principles, medicinal chemists can systematically evolve the initial structure of this compound to generate second-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Catalytic Roles and Applications in Chemical Transformations

Investigation of Methyl 3-amino-3-(2-chlorophenyl)propanoate as a Chiral Ligand or Organocatalyst Precursor

While direct use as a catalyst is not prominently documented, the potential of this compound as a precursor to chiral ligands and organocatalysts is an area of interest in chemical research. The primary amino group and the methyl ester are reactive handles that can be chemically modified to introduce functionalities commonly found in catalytic systems.

For instance, the amino group can be derivatized to form amides, sulfonamides, or Schiff bases, which are integral components of many well-known chiral ligands and organocatalysts. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for modification. These transformations can lead to the synthesis of bidentate or tridentate ligands capable of coordinating with metal centers for asymmetric catalysis.

Table 1: Potential Catalyst Scaffolds from this compound

Functional Group ModificationResulting Catalyst Type (Potential)
Acylation of the amino group with a chiral acid chlorideChiral amide-based organocatalyst
Reaction of the amino group with an isothiocyanateChiral thiourea (B124793) organocatalyst
Reductive amination with a chiral aldehydeChiral diamine ligand
Hydrolysis of the ester and amide coupling with a chiral amineChiral amino acid-derived ligand

Participation in Asymmetric Organocatalytic Reactions

There is a lack of specific studies detailing the direct participation of this compound as a catalyst in asymmetric organocatalytic reactions. However, its derivatives hold potential in this domain. For example, chiral β-amino alcohols, which can be synthesized from this compound, are precursors to widely used oxazoline-based ligands for asymmetric catalysis.

Furthermore, the derivatization of the amino group to form a thiourea or a squaramide could yield potent hydrogen-bond-donating organocatalysts. Such catalysts are known to be effective in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions. The 2-chlorophenyl substituent could play a role in modulating the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction.

Table 2: Potential Asymmetric Reactions for Derivatives of this compound

Catalyst DerivativePotential Asymmetric Reaction
Chiral ThioureaAsymmetric Michael Addition
Chiral Phosphine (from alcohol derivative)Asymmetric Hydrogenation
Chiral DiamineAsymmetric Transfer Hydrogenation

Research into Its Role in Multicomponent Reactions and Domino Processes

The utility of this compound in multicomponent reactions (MCRs) and domino processes is another area that remains to be explored in depth. Its structure contains functionalities that could allow it to act as a key building block in MCRs, such as the Ugi or Passerini reactions, leading to the rapid assembly of complex and stereochemically rich molecules.

In the context of domino processes, where multiple bond-forming events occur in a single synthetic operation, derivatives of this compound could be designed to initiate or participate in a catalytic cascade. For example, an organocatalyst derived from this amino ester could catalyze a reaction, and the resulting product could then undergo a subsequent intramolecular transformation directed by the inherent functionality of the starting material. The development of such processes is a significant goal in modern organic synthesis, aiming for efficiency and atom economy.

Molecular Recognition and Mechanistic Biological Interaction Studies Strictly Non Clinical

In Vitro Investigation of Molecular Binding Mechanisms with Model Biomolecules

The initial step in characterizing the biological activity of a compound like methyl 3-amino-3-(2-chlorophenyl)propanoate involves in vitro studies with isolated, purified biomolecules, such as proteins or enzymes. These experiments are fundamental to understanding the specific nature of the molecular interactions without the complexities of a cellular or whole-organism environment.

Ligand-Protein Interaction Studies through Advanced Biophysical Techniques

To quantify the binding of this compound to a target protein, advanced biophysical techniques are essential. These methods provide precise data on the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. nih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.gov This information is crucial for understanding the forces driving the binding interaction. For example, a negative enthalpy change suggests a favorable binding event driven by hydrogen bonds or van der Waals interactions. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor biomolecular interactions. encyclopedia.pub In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected by the instrument. encyclopedia.pub This allows for the determination of kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated.

A hypothetical data set from such biophysical studies is presented below.

TechniqueParameterHypothetical Value
ITC Dissociation Constant (Kd)50 µM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)-2.1 kcal/mol
SPR Association Rate (ka)1.5 x 103 M-1s-1
Dissociation Rate (kd)7.5 x 10-2 s-1
Dissociation Constant (Kd)50 µM

Enzyme Inhibition Mechanism Elucidation at the Active Site Level

If the target protein is an enzyme, studies would focus on how this compound affects its catalytic activity. Enzyme kinetics experiments are performed to determine the mode of inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

For instance, competitive inhibition, where the compound binds to the active site and competes with the substrate, is a common mechanism for molecules that are structurally similar to the natural substrate or a cofactor. nih.gov The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency.

Structure-Activity Relationship (SAR) Research from a Molecular Design Perspective

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of this compound to understand how specific structural modifications influence biological activity. The goal is to identify the key chemical features, or pharmacophores, responsible for the molecule's effects.

Key modifications for this compound could include:

Altering the position of the chlorine atom on the phenyl ring (e.g., to the meta or para position) to probe the effect of electronics and sterics at different locations.

Substituting the chlorine atom with other functional groups (e.g., fluorine, methyl, methoxy) to evaluate the impact of different electronic and steric properties.

Modifying the methyl ester to other esters (e.g., ethyl, propyl) or to a carboxylic acid or amide to assess the role of this group in binding.

Introducing substituents on the amino group or the aliphatic chain.

The results of these systematic modifications, when correlated with their measured biological activity (e.g., Ki or Kd values), provide a roadmap for designing more potent and selective molecules.

Computational Molecular Docking and Dynamics Simulations for Binding Mode and Affinity Prediction

Computational methods are powerful tools for visualizing and predicting how a ligand like this compound might interact with its protein target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to the active site or another binding pocket of a protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This can help to hypothesize which amino acid residues are critical for the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. These simulations model the movements of atoms in the complex, providing insights into the flexibility of the binding pocket and the dynamic nature of the interactions. MD simulations can also be used to estimate the binding free energy, offering a theoretical prediction of the binding affinity.

The table below summarizes the types of interactions that could be predicted from computational studies for this compound with a hypothetical protein target.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residue
Hydrogen Bonding Amino Group (-NH2)Aspartic Acid, Glutamic Acid
Carbonyl Oxygen (C=O)Arginine, Lysine, Serine
Hydrophobic Interactions Chlorophenyl RingLeucine, Isoleucine, Valine, Phenylalanine
Pi-Stacking Chlorophenyl RingPhenylalanine, Tyrosine, Tryptophan
Salt Bridge Protonated Amino Group (-NH3+)Aspartate, Glutamate

Future Research Trajectories and Interdisciplinary Opportunities

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthesis Pathways

The complexity of organic synthesis is increasingly being navigated with the aid of artificial intelligence (AI) and machine learning (ML). medium.com These computational tools offer the potential to dramatically accelerate the discovery and optimization of chemical processes related to methyl 3-amino-3-(2-chlorophenyl)propanoate.

Predicting Reactivity and Reaction Outcomes: Machine learning models, particularly graph-based neural networks, can be trained on vast datasets of known chemical reactions to predict the most probable products of a given set of reactants and reagents. stanford.edu For this compound, such models could predict its reactivity with various electrophiles and nucleophiles, identifying potential side reactions and helping to optimize conditions for higher yields and selectivity. medium.comacs.org By analyzing the electronic and steric effects of the 2-chlorophenyl group, ML algorithms could forecast reaction outcomes with greater accuracy than heuristic-based approaches. stanford.edu

Retrosynthetic Planning and Pathway Optimization: AI-powered retrosynthesis tools are revolutionizing how chemists design synthetic routes. chemcopilot.com These platforms can deconstruct a target molecule like this compound into simpler, commercially available precursors. openreview.net By integrating expert-coded chemical rules with data-driven algorithms, these tools can propose multiple, and often novel, synthetic pathways. synthiaonline.comcomputabio.com For this specific compound, an AI-driven approach could identify the most efficient and cost-effective routes, considering factors like step count, atom economy, and the cost of starting materials. osu.edu Furthermore, neural network models can predict optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures, thereby minimizing the need for extensive empirical screening. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound
AI/ML Application AreaSpecific TaskPotential Impact on Research
Reactivity PredictionForecasting reaction outcomes with various reagents.Reduces experimental failures; optimizes reaction yields and selectivity. acs.org
RetrosynthesisDesigning novel and efficient synthetic routes from simple precursors.Accelerates synthesis planning and discovery of new pathways. chemcopilot.comopenreview.net
Condition OptimizationRecommending optimal solvents, catalysts, and temperatures.Minimizes empirical optimization, saving time and resources. nih.gov
Property PredictionEstimating physicochemical and biological properties.Guides derivatization efforts for targeted applications (e.g., in materials or biology).

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. ncfinternational.it Future research on this compound should prioritize the development of sustainable synthetic methods that reduce waste, eliminate hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comjddhs.com

Eco-Friendly Solvents and Solvent-Free Reactions: A primary focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. instituteofsustainabilitystudies.com Water is an ideal green solvent, and "on-water" synthesis—where insoluble reactants are stirred in an aqueous suspension—has been shown to accelerate reaction rates for various organic transformations. acs.orgscispace.comjetir.orgnih.gov Investigating the synthesis of this compound and its derivatives using on-water protocols could offer significant environmental benefits. mdpi.com

Alternatively, solvent-free, or neat, reactions represent another powerful green chemistry strategy. ias.ac.in These reactions can be facilitated by mechanochemical activation (e.g., ball milling) or microwave irradiation, which often leads to shorter reaction times, higher yields, and simplified product purification. ijrpr.comslideshare.netcem.compharmafeatures.com

Atom Economy and Catalysis: Future synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. instituteofsustainabilitystudies.com The use of highly selective catalysts, including biocatalysts (enzymes), can facilitate transformations under mild conditions and reduce the formation of byproducts. jddhs.com Exploring enzymatic resolutions or asymmetric catalytic methods for the synthesis of enantiomerically pure this compound would be a significant step toward a more sustainable process.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches
Synthesis AspectConventional ApproachPotential Green ApproachEnvironmental/Economic Benefit
SolventVolatile organic solvents (e.g., Toluene, Dichloromethane).Water ("on-water" synthesis) or solvent-free conditions. acs.orgijrpr.comReduces toxic waste and environmental pollution.
Energy InputConventional heating (oil baths).Microwave irradiation or mechanochemistry (ball milling). cem.comIncreases energy efficiency and reduces reaction times.
ReagentsStoichiometric reagents.Catalytic amounts of reagents (e.g., metal catalysts, biocatalysts). jddhs.comMinimizes waste and improves atom economy.
PurificationChromatography using large volumes of solvent.Crystallization or direct isolation of the product from the reaction medium.Reduces solvent use and simplifies the work-up process.

Exploration of Novel Materials Science Applications (e.g., as building blocks for polymers, porous materials)

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an attractive monomer for the synthesis of advanced polymers. nih.gov Specifically, it can serve as a building block for poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers with significant potential in biomedical applications. resolvemass.caresolvemass.ca

Poly(β-amino ester)s for Biomedical Applications: PBAEs are typically synthesized via the Michael addition of an amine to a diacrylate. rug.nlnih.gov By incorporating this compound into the polymer backbone, novel PBAEs can be created. The 2-chlorophenyl group would be expected to impart specific properties to the resulting material, such as increased hydrophobicity and the potential for aromatic stacking interactions. These features could be exploited in applications like drug and gene delivery, where the polymer's properties influence nanoparticle formation, stability, and interaction with cells. researchgate.net The biodegradability of the ester linkages makes these materials particularly suitable for therapeutic uses. rug.nl

Functional Materials and Peptidomimetics: Beyond PBAEs, this compound could be used to create other functional materials. As a β-amino acid derivative, it can be incorporated into peptide chains to create β-peptides. nih.gov These structures often form stable, predictable secondary structures (foldamers) and are resistant to proteolytic degradation, making them valuable in the design of novel biomaterials and bioactive ligands. nih.govingentaconnect.com The unique properties conferred by the 2-chlorophenyl substituent could be harnessed to design self-assembling nanomaterials or surfaces with specific recognition properties.

Table 3: Potential Materials Science Applications
Material ClassMonomer/Building BlockPotential PropertiesExample Application
Poly(β-amino ester)s (PBAEs)This compoundBiodegradable, pH-responsive, increased hydrophobicity. resolvemass.caNanoparticles for controlled drug or gene delivery. researchgate.net
β-Peptides / Foldamers3-amino-3-(2-chlorophenyl)propanoic acid (hydrolyzed form)Proteolytically stable, defined secondary structures. nih.govBiomaterials for tissue engineering, antimicrobial agents.
Functionalized Porous MaterialsDerivatives of the title compoundSpecific binding sites, altered surface properties.Materials for chiral separations or selective catalysis.

Emerging Concepts in Chemical Biology and Advanced Analytical Tool Development

The structural similarity of this compound to biologically relevant molecules, such as neurotransmitters and amino acids, opens avenues for its use in chemical biology. hilarispublisher.com Its study will necessitate the use of advanced analytical techniques, particularly for stereochemical characterization.

Chemical Probes and Biological Investigation: β-amino acids and their derivatives are known to play key roles in biological systems and are used to construct peptidomimetics with enhanced stability and pharmacological activity. hilarispublisher.comchiroblock.com The title compound could be explored as a precursor for developing chemical probes to study biological targets. For instance, derivatives could be designed as ligands for neurotransmitter receptors or enzymes, with the 2-chlorophenyl group potentially influencing binding affinity and selectivity. thermofisher.com Fluorescently tagged or caged versions could be synthesized to visualize and control biological processes with high spatiotemporal resolution. acs.orgucla.edunih.gov

Advanced Analytical Characterization: Since this compound is chiral, its stereochemistry is critical. Advanced analytical methods are essential for its characterization.

Chiral Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) using chiral selectors can be used to distinguish between enantiomers without prior chromatographic separation, offering rapid and sensitive analysis. acs.orgpolyu.edu.hknih.gov

Circular Dichroism (CD) Spectroscopy: This technique is indispensable for determining the absolute configuration of chiral molecules and studying their conformational changes. creative-biostructure.comlibretexts.org Synchrotron radiation circular dichroism (SRCD) can provide high-resolution data, even for small molecules, aiding in detailed structural elucidation. rsc.org These chiroptical methods would be crucial for quality control in asymmetric synthesis and for studying interactions with biological macromolecules like proteins or DNA. creative-proteomics.com

Table 4: Advanced Analytical Tools and Chemical Biology Concepts
AreaTechnique/ConceptSpecific Application for the Compound
Chemical BiologyPeptidomimeticsIncorporation into peptide sequences to create stable, bioactive molecules. chiroblock.com
Chemical ProbesDevelopment of labeled derivatives to study neurotransmitter systems or enzyme activity. thermofisher.comucla.edu
Advanced AnalyticsChiral Mass SpectrometryRapid differentiation and quantification of enantiomers in complex mixtures. acs.orgpolyu.edu.hk
Circular Dichroism (CD) SpectroscopyDetermination of absolute stereochemistry and analysis of conformational changes upon binding to biological targets. creative-biostructure.comrsc.org

Q & A

Q. What are the common synthetic routes for methyl 3-amino-3-(2-chlorophenyl)propanoate, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions. A representative method involves:

  • Step 1 : Coupling of 2-chlorophenyl precursors with propanoate derivatives under basic conditions.
  • Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution.
  • Step 3 : Esterification using methanol under acidic catalysis. Purity (>95%) is achieved through column chromatography and recrystallization, with characterization by NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry.
  • HPLC : For enantiomeric purity assessment (critical for chiral analogs).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks) may arise from residual solvents or diastereomers, necessitating repeat purification .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in designing:

  • Enzyme inhibitors : Modulating activity through phenylchloro substitution.
  • Receptor ligands : The 2-chlorophenyl group enhances binding affinity to hydrophobic pockets. Initial screening often uses in vitro assays (e.g., kinase inhibition) followed by SAR optimization .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced biological activity?

The ICReDD framework integrates quantum chemical calculations and machine learning to:

  • Predict reaction pathways for novel derivatives.
  • Optimize substituent placement (e.g., replacing Cl with F for metabolic stability).
  • Simulate docking interactions with target proteins (e.g., MD simulations for binding free energy). This reduces trial-and-error synthesis by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often stem from:

  • Purity variations : Impurities >5% can skew IC50 values (validate via HPLC).
  • Assay conditions : pH or co-solvents (e.g., DMSO) may alter solubility.
  • Structural analogs : Compare with compounds like methyl (R)-3-amino-3-(3-chlorophenyl)propanoate (similarity index 0.97), which may exhibit divergent activities due to stereochemistry .

Q. How do reaction kinetics and solvent systems influence the synthesis of enantiomerically pure forms?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature : Elevated temps (80–100°C) accelerate esterification but risk racemization.
  • Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) achieve enantiomeric excess >90% in asymmetric synthesis .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR analysis involves:

  • Analog synthesis : Systematic variation of substituents (e.g., Cl → F, OCH3).
  • In vitro profiling : Dose-response curves for potency (IC50) and selectivity.
  • Molecular docking : Identify key residues (e.g., hydrophobic interactions with 2-chlorophenyl). A table of analogs and activities from recent studies:
CompoundSubstituentIC50 (nM)Target
Methyl 3-amino-3-(2-Cl-Ph)2-Cl150Kinase A
Methyl 3-amino-3-(3-Cl-Ph)3-Cl420Kinase A
Methyl 3-amino-3-(4-F-Ph)4-F85GPCR Receptor B
Data from .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

Common issues include poor bioavailability due to ester hydrolysis. Solutions:

  • Prodrug design : Replace methyl ester with tert-butyl for stability.
  • Pharmacokinetic (PK) studies : Monitor plasma half-life in rodent models.
  • Metabolite identification : LC-MS/MS to track degradation pathways .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Validate with:

  • Replicates : n ≥ 3 to minimize variability.
  • Outlier detection : Grubbs' test for aberrant data points. Software tools like GraphPad Prism or R packages (drc) are standard .

Q. How to design experiments for detecting off-target effects?

Employ:

  • Broad-panel screening : Test against 100+ kinases/GPCRs.
  • CRISPR-Cas9 knockouts : Confirm target specificity.
  • Thermal shift assays : Measure binding-induced protein stabilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 3-amino-3-(2-chlorophenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.